ethyl [(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
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Overview
Description
ETHYL 2-{3-[(E)-2-(4-IODOBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE: is a complex organic compound that features an indole core, a hydrazone linkage, and an ethyl ester groupThe presence of the indole moiety is notable, as indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[(E)-2-(4-IODOBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydrazone Linkage: The hydrazone linkage is introduced by reacting the indole derivative with 4-iodobenzoyl hydrazine. This step often requires a dehydrating agent such as acetic anhydride to facilitate the formation of the hydrazone bond.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity and the presence of bioactive moieties, this compound is a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives, providing insights into their roles in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(E)-2-(4-IODOBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE is likely multifaceted, involving several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{3-[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE
- ETHYL 2-{3-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE
Uniqueness
The uniqueness of ETHYL 2-{3-[(E)-2-(4-IODOBENZOYL)HYDRAZONO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETATE lies in the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its bromo and chloro analogs. The iodo group can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C19H16IN3O4 |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-[(4-iodobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16IN3O4/c1-2-27-16(24)11-23-15-6-4-3-5-14(15)17(19(23)26)21-22-18(25)12-7-9-13(20)10-8-12/h3-10,26H,2,11H2,1H3 |
InChI Key |
KVEVSZMLNHZGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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